molecular formula C14H26N2O3 B13181004 tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B13181004
M. Wt: 270.37 g/mol
InChI Key: UVNQOHDCZZUHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves organic synthesis reactions. Industrial production methods may involve etherification or diazotization reactions .

Chemical Reactions Analysis

tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can be compared with other spirocyclic compounds such as:

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3

InChI Key

UVNQOHDCZZUHKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N

Origin of Product

United States

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